molecular formula C15H9Cl2F3N6O B2932275 N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea CAS No. 303144-55-0

N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea

Cat. No.: B2932275
CAS No.: 303144-55-0
M. Wt: 417.17
InChI Key: IPQKDDGRJANOMX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea is a useful research compound. Its molecular formula is C15H9Cl2F3N6O and its molecular weight is 417.17. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N6O/c16-9-1-3-10(4-2-9)23-14(27)24-13-22-7-26(25-13)12-11(17)5-8(6-21-12)15(18,19)20/h1-7H,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKDDGRJANOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea is a triazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This compound features a unique structural framework that allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound's molecular formula is C15H10Cl2F3N3OC_{15}H_{10}Cl_2F_3N_3O, and it has a molecular weight of approximately 376.16 g/mol. The presence of the triazole ring is significant for its biological activity, as this moiety is commonly associated with antifungal properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The structure-activity relationship (SAR) of triazoles indicates that modifications on the aromatic rings can enhance antifungal efficacy. For instance, compounds with electron-withdrawing groups like chlorine or trifluoromethyl have shown increased potency against various fungal strains .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameFungal Strain TestedMinimum Inhibitory Concentration (MIC)Reference
Triazole ACandida albicans0.5 µg/mL
Triazole BAspergillus niger0.25 µg/mL
N-(4-chlorophenyl)-N'-{...}Various fungiTBD

Anticancer Activity

Triazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain triazole compounds exhibit significant cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting topoisomerase II activity, which is crucial for DNA replication and repair . The specific compound N-(4-chlorophenyl)-N'-{...} has shown promise in preliminary assays against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study, N-(4-chlorophenyl)-N'-{...} was tested against HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line .

The mechanism through which N-(4-chlorophenyl)-N'-{...} exerts its biological effects may involve the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that triazoles can trigger apoptotic pathways in cancer cells.
  • DNA Interaction : Triazole derivatives can intercalate into DNA, disrupting replication processes.

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